(R)-myclobutanil
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Overview
Description
(R)-myclobutanil is a 2-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)hexanenitrile that has R configuration. It is an enantiomer of a (S)-myclobutanil.
Scientific Research Applications
Agricultural Fungicide Management
- Cross-Resistance with Other Fungicides: Myclobutanil is widely used for managing apple scab caused by Venturia inaequalis. However, strains resistant to myclobutanil have emerged. Studies reveal strong correlation between resistance to myclobutanil and tebuconazole, another fungicide, suggesting cross-resistance and the involvement of multiple genes in this resistance mechanism (Cordero-Limon et al., 2020).
Environmental Fate and Behavior
- Enantioselectivity in Non-Target Toxicity and Degradation: Myclobutanil, like many fungicides, comprises different enantiomers. Research shows these enantiomers have varying levels of toxicity to non-target organisms and differ in their degradation rates in soils, which is influenced by soil properties (Li et al., 2015).
Treatment in Water Systems
- Removal from Agricultural Wastewater: Studies on pilot-scale horizontal subsurface flow constructed wetlands show that they can effectively remove myclobutanil from contaminated water. The removal rate is influenced by factors such as porous media content and plant species used in the wetlands (Parlakidis et al., 2023).
Fungicidal Activity and Mycotoxin Production
- Effects on Fusarium verticillioides: The fungicidal activity of myclobutanil's enantiomers on Fusarium verticillioides, a significant pathogen, was investigated under different environmental conditions. The study found that myclobutanil and its enantiomers can influence the production of mycotoxins in maize-based media (Li et al., 2018).
Interaction with Metal Nanoparticles
- Antifungal Drug Release Behaviors: Research involving surface-enhanced Raman scattering on Au and Ag nanoparticles estimated drug-release behaviors of myclobutanil in fungal cells. This study provides insights into the interaction between myclobutanil and metal nanoparticles, which is crucial for understanding its mode of action (Cho et al., 2014).
properties
Product Name |
(R)-myclobutanil |
---|---|
Molecular Formula |
C15H17ClN4 |
Molecular Weight |
288.77 g/mol |
IUPAC Name |
(2R)-2-(4-chlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)hexanenitrile |
InChI |
InChI=1S/C15H17ClN4/c1-2-3-8-15(9-17,10-20-12-18-11-19-20)13-4-6-14(16)7-5-13/h4-7,11-12H,2-3,8,10H2,1H3/t15-/m0/s1 |
InChI Key |
HZJKXKUJVSEEFU-HNNXBMFYSA-N |
Isomeric SMILES |
CCCC[C@@](CN1C=NC=N1)(C#N)C2=CC=C(C=C2)Cl |
SMILES |
CCCCC(CN1C=NC=N1)(C#N)C2=CC=C(C=C2)Cl |
Canonical SMILES |
CCCCC(CN1C=NC=N1)(C#N)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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